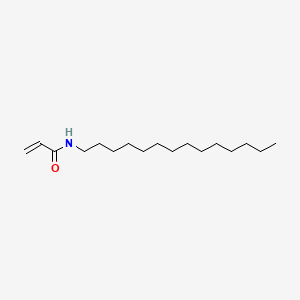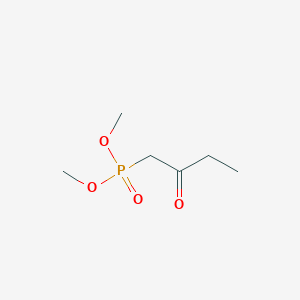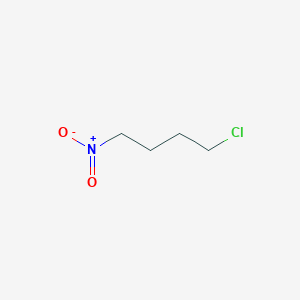![molecular formula C7H16IN B3052483 [EMPyrr]I CAS No. 4186-68-9](/img/structure/B3052483.png)
[EMPyrr]I
描述
1-Ethyl-1-methylpyrrolidinium iodide is an ionic liquid known for its unique properties such as low volatility, high thermal stability, and excellent solubility in water. This compound is widely used in various fields due to its ability to act as a solvent, catalyst, and electrolyte.
作用机制
Target of Action
1-Ethyl-1-methylpyrrolidinium iodide (EMPyrrI) is an ionic liquid . The primary targets of EMPyrrI are metal surfaces, where it acts as a corrosion inhibitor .
Mode of Action
EMPyrrI interacts with its targets (metal surfaces) through a process known as adsorption . This process involves the formation of a protective layer on the metal surface, which prevents corrosive substances from coming into direct contact with the metal . The addition of iodide ions to EMPyrrI enhances its inhibition efficiency .
Pharmacokinetics
It’s important to note that empyrri is an ionic liquid, and these compounds are known for their excellent thermal stability and low volatility .
Result of Action
The primary result of EMPyrrI’s action is the prevention of corrosion on metal surfaces . By forming a protective layer on the metal surface, EMPyrrI effectively shields the metal from corrosive substances, thereby prolonging the lifespan of the metal and maintaining its structural integrity .
Action Environment
The efficacy and stability of EMPyrrI can be influenced by various environmental factors. For instance, the presence of water can affect the adsorption process and thus the effectiveness of EMPyrrI as a corrosion inhibitor . Furthermore, the temperature and pH of the environment can also impact the performance of EMPyrrI .
准备方法
Synthetic Routes and Reaction Conditions
1-Ethyl-1-methylpyrrolidinium iodide can be synthesized through the alkylation of pyrrolidine. The process involves the reaction of pyrrolidine with ethyl iodide and methyl iodide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of 1-ethyl-1-methylpyrrolidinium iodide involves large-scale alkylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and distillation.
化学反应分析
Types of Reactions
1-Ethyl-1-methylpyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The iodide ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Metathesis reactions typically involve silver nitrate or sodium chloride.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: New ionic liquids with different anions.
科学研究应用
1-Ethyl-1-methylpyrrolidinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical reactions.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
相似化合物的比较
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium iodide
- 1-Ethyl-3-methylimidazolium iodide
- 1-Butyl-3-methylimidazolium iodide
Uniqueness
1-Ethyl-1-methylpyrrolidinium iodide is unique due to its specific combination of ethyl and methyl groups, which confer distinct solubility and stability properties compared to other similar compounds. Its ability to act as both a solvent and catalyst in a wide range of reactions makes it particularly valuable in various scientific and industrial applications.
属性
IUPAC Name |
1-ethyl-1-methylpyrrolidin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N.HI/c1-3-8(2)6-4-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFFBPOOIMGQOV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047941 | |
| Record name | 1-Ethyl-1-methylpyrrolidinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4186-68-9 | |
| Record name | 1-Ethyl-1-methylpyrrolidinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3052423.png)
